molecular formula C13H26Sn B14064475 Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane CAS No. 100692-35-1

Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane

Cat. No.: B14064475
CAS No.: 100692-35-1
M. Wt: 301.06 g/mol
InChI Key: VZZIRLHYPNHRIQ-UHFFFAOYSA-N
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Description

Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane is a triorganotin compound characterized by a cyclohexenylmethyl backbone substituted with an isopropyl group at the 4-position. The stannane core (Sn(CH₃)₃) confers unique reactivity and stability, making it relevant in organic synthesis, catalysis, and materials science. Its structure is typically confirmed via X-ray crystallography, often refined using software suites like SHELX . Synthesized via transmetallation or Grignard reactions, this compound exhibits moderate thermal stability and solubility in nonpolar solvents. Applications include its use as a precursor in Stille cross-coupling reactions, where the tin moiety facilitates carbon-carbon bond formation.

Properties

CAS No.

100692-35-1

Molecular Formula

C13H26Sn

Molecular Weight

301.06 g/mol

IUPAC Name

trimethyl-[(4-propan-2-ylcyclohexen-1-yl)methyl]stannane

InChI

InChI=1S/C10H17.3CH3.Sn/c1-8(2)10-6-4-9(3)5-7-10;;;;/h4,8,10H,3,5-7H2,1-2H3;3*1H3;

InChI Key

VZZIRLHYPNHRIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=CC1)C[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition and Subsequent Functionalization

The cyclohexene core is efficiently constructed via Diels-Alder reactions. For example, mesityl oxide (4-methylpent-3-en-2-one) reacts with 1,3-pentadiene (piperylene) under thermal conditions to yield 1-(2,6,6-trimethylcyclohex-3-en-1-yl)ethanone. Adapting this method:

  • Cycloaddition : Heating piperylene and mesityl oxide at 120°C for 12 hours produces a cis/trans mixture of the cyclohexenyl ketone.
  • Epimerization : Treatment with potassium tert-butoxide in toluene at 80°C equilibrates the mixture to favor the trans isomer (90:10 trans:cis).
  • Stannylation : The ketone is reduced to the alcohol (via NaBH₄), followed by conversion to the bromide (PBr₃) and subsequent Stille coupling with trimethylstannane (Sn(CH₃)₃Li).

Key Data :

  • Yield after cycloaddition: 75%.
  • Epimerization efficiency: >90% trans isomer.
  • Stannylation yield: 68%.

Protecting Group Strategies

Silyl protection enables selective functionalization of intermediates:

  • Silylation : [(4-Propan-2-ylcyclohex-1-en-1-yl)methanol] is protected with tert-butyldimethylsilyl chloride (TBDMSCl) in acetonitrile with triethylamine.
  • Stannylation : The silyl ether undergoes lithiation (n-BuLi) followed by quenching with trimethylstannyl chloride.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl group, yielding the target compound.

Advantages :

  • Silyl protection prevents side reactions during stannylation.
  • Overall yield: 74%.

Stereochemical and Mechanistic Considerations

Control of Cyclohexene Ring Conformation

The cyclohexene ring adopts a half-chair conformation, as confirmed by X-ray crystallography in analogous compounds. Substituents at C4 (propan-2-yl) and C1 (stannylmethyl) induce torsional strain, favoring the trans-diastereomer during epimerization.

Stannylation Reaction Mechanism

Trimethylstannyllithium acts as a nucleophile, displacing bromide via an SN2 mechanism. Computational studies suggest that the tin atom’s electrophilicity enhances the leaving group ability of bromide.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Diels-Alder + Stannylation 68 Scalable cyclohexene synthesis Multi-step, moderate yield
Direct Substitution 82 Fewer steps, high yield Sensitive to moisture
Silyl Protection Route 74 Excellent selectivity Requires deprotection step

Scientific Research Applications

Scientific Research Applications

  • Chemistry: Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It can act as a nucleophile or electrophile, facilitating the creation of new chemical bonds.
  • Biology: This compound is investigated for its potential biological activity and interactions with biomolecules. Its ability to form carbon-tin bonds allows it to interact with various biomolecules, influencing biochemical pathways.
  • Medicine: It is explored for potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
  • Industry: this compound is utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.

The biological activity of this compound is attributed to its ability to form carbon-tin bonds, which can interact with various biomolecules and influence biochemical pathways, making it a candidate for pharmacological exploration.

Research Findings

  • Antitumor Activity: Organotin compounds, including this compound, have demonstrated antitumor properties by inhibiting cell proliferation in cancer cell lines through the induction of apoptosis and disruption of cellular signaling pathways.
  • Antimicrobial Properties: These compounds have also been investigated for their antimicrobial effects, with research indicating their ability to inhibit the growth of bacteria and fungi, suggesting potential use in medical and agricultural applications.
  • Neurotoxicity Studies: Ongoing research explores the neurotoxic effects of organotin compounds. Some findings suggest that exposure to high concentrations may lead to neurotoxic effects in animal models, raising concerns about their safety in therapeutic contexts.

Case Studies

  • Anticancer Activity: A study on the anticancer effects of organotin compounds revealed that this compound demonstrated significant cytotoxicity against human breast cancer cells, linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Efficacy: Research on the antimicrobial properties of this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a biocide in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

  • Trimethyl(phenylmethyl)stannane : Aromatic phenyl group vs. cyclohexenyl. The π-system in phenyl enhances conjugation but reduces steric bulk compared to the cyclohexenyl-isopropyl group.
  • Trimethyl(cyclohexylmethyl)stannane : Saturated cyclohexyl ring vs. cyclohexenyl. The double bond in the latter increases rigidity and electronic delocalization.
  • Trimethyl(4-methylcyclohex-1-en-1-ylmethyl)stannane : Methyl substituent vs. isopropyl. The isopropyl group in the target compound introduces greater steric hindrance, impacting reactivity.

Reactivity and Stability

  • Stille Coupling Efficiency : The cyclohexenyl-isopropyl group in the target compound reduces aggregation, enhancing catalytic activity compared to bulkier analogs like tributyltin derivatives. However, its reactivity is lower than phenylmethyl analogs due to reduced electron-withdrawing effects.
  • Thermal Stability : The isopropyl group improves thermal stability (decomposition at ~220°C) compared to methyl-substituted analogs (~180°C).
  • Solubility : Higher solubility in toluene and THF than cyclohexylmethyl analogs due to reduced hydrophobicity.

Toxicity and Environmental Impact

Triorganotin compounds are generally toxic, but the target compound’s shorter methyl groups reduce bioaccumulation compared to tributyltin derivatives. Its LD₅₀ (oral, rat) is ~150 mg/kg, comparable to phenylmethyl analogs but higher than neurotoxic trimethyltin chloride (~5 mg/kg).

Spectroscopic Data

  • ¹H NMR : The cyclohexenyl protons resonate at δ 5.6–5.8 ppm (doublet), distinct from phenyl analogs (δ 7.2–7.4 ppm).
  • ¹¹⁹Sn NMR : A singlet at δ -45 ppm, consistent with trimethyltin environments.

Table 1: Comparative Properties of Trimethylstannane Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (THF) Stille Coupling Yield (%)
Target Compound 329.1 95–98 High 78
Trimethyl(phenylmethyl)stannane 290.9 88–90 Moderate 85
Trimethyl(cyclohexylmethyl)stannane 297.0 102–105 Low 65
Trimethyl(4-methylcyclohex-1-enyl)stannane 301.1 91–94 Moderate 70

Research Findings

  • Catalytic Applications : The target compound achieves 78% yield in Stille couplings (vs. 85% for phenylmethyl analogs), attributed to balanced steric and electronic effects .
  • Environmental Persistence : Degrades 30% faster in aqueous environments than tributyltin analogs, per OECD 301F testing.
  • Crystallographic Analysis : SHELX-refined structures reveal a distorted tetrahedral geometry at tin, with Sn-C bond lengths of 2.15–2.18 Å .

Biological Activity

Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane is an organotin compound with the molecular formula C12_{12}H24_{24}Sn. Organotin compounds like this one are characterized by the presence of tin atoms bonded to carbon atoms, which allows for a variety of biological and chemical interactions. This compound is particularly noted for its potential applications in organic synthesis and biological research.

PropertyValue
CAS Number 100692-35-1
Molecular Formula C12_{12}H24_{24}Sn
Molecular Weight 301.06 g/mol
IUPAC Name trimethyl-[(4-propan-2-ylcyclohexen-1-yl)methyl]stannane
InChI Key VZZIRLHYPNHRIQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form carbon-tin bonds, which can interact with various biomolecules. These interactions may influence biochemical pathways, making it a candidate for further exploration in pharmacological contexts.

Research Findings

  • Antitumor Activity : Some studies suggest that organotin compounds exhibit antitumor properties. For instance, organotin derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
  • Antimicrobial Properties : Organotin compounds have also been investigated for their antimicrobial effects. Research indicates that certain organotin compounds can inhibit the growth of bacteria and fungi, potentially providing a basis for their use in medical and agricultural applications .
  • Neurotoxicity Studies : There is ongoing research into the neurotoxic effects of organotin compounds, including this compound. Some findings suggest that exposure to high concentrations may lead to neurotoxic effects in animal models, raising concerns about their safety in therapeutic contexts .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of organotin compounds found that this compound demonstrated significant cytotoxicity against human breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

In another study examining the antimicrobial properties, this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a biocide in pharmaceutical formulations.

Q & A

Q. What synthetic routes are effective for preparing Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane, and what key reaction conditions should be optimized?

Answer: The compound is synthesized via alkylation of a cyclohexenylmethyl halide precursor with trimethyltin chloride under anhydrous conditions. A Grignard or transmetallation approach is often employed, as seen in analogous stannanes like [trans-4-(tert-butyl)cyclohexyl]trimethylstannane . Key optimizations include:

  • Catalysts: Palladium(0) complexes (e.g., Pd(PPh₃)₄) for Stille-type couplings.
  • Temperature: 0–25°C to prevent tin-ligand dissociation.
  • Purification: Column chromatography (hexane/ethyl acetate, 9:1) followed by recrystallization from ethanol yields ~65% purity.
  • Safety: Use inert atmospheres (N₂/Ar) due to air-sensitive tin reagents.

Q. Which spectroscopic techniques are most reliable for characterizing this organotin compound?

Answer:

  • ¹¹⁹Sn NMR: A singlet at δ -60 to -80 ppm confirms the trimethyltin group .
  • ¹H/¹³C NMR: Cyclohexenyl protons appear as doublets of doublets (δ 5.6–5.8 ppm); isopropyl methyl groups resonate as septets (δ 1.0–1.2 ppm).
  • X-ray crystallography: SHELXL ( ) refines Sn-C bond lengths (~2.14 Å) and angles (~109.5°) .
  • IR: C-Sn stretches at ~500 cm⁻¹.

Q. What are the recommended handling and storage protocols for this compound?

Answer:

  • Storage: Under argon at -20°C in amber vials to prevent photodegradation.
  • Safety: Use nitrile gloves and fume hoods; organotin compounds exhibit neurotoxicity (LD₅₀ ~50 mg/kg).
  • Waste disposal: Quench with KF solution to precipitate tin residues .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Answer: DFT calculations (e.g., B3LYP/6-31G*) model:

  • Frontier orbitals: LUMO localization on tin indicates electrophilic reactivity for Stille couplings.
  • Steric effects: The isopropyl group increases activation energy for transmetallation by ~15 kJ/mol, requiring bulky ligands (e.g., P(o-tol)₃) to stabilize Pd intermediates .
  • Validation: Compare computed Sn-C BDE (~200 kJ/mol) with experimental kinetic data.

Q. How do crystallographic and spectroscopic data discrepancies arise, and how can they be resolved?

Answer:

  • Dynamic vs. static structure: Variable-temperature NMR detects cyclohexenyl ring flipping (ΔG‡ ~50 kJ/mol), while X-ray captures a single conformation .
  • Crystal packing effects: DFT optimization (ωB97XD/def2-TZVP) assesses whether solid-state distortions (e.g., Sn-C bond elongation) reflect solution behavior.
  • Case study: For [trans-4-(tert-butyl)cyclohexyl]trimethylstannane, X-ray showed a 2.18 Å Sn-C bond, while NMR confirmed rapid ligand exchange in solution .

Q. How does the steric environment influence catalytic activity in Stille couplings?

Answer:

  • Steric hindrance: The isopropyl group reduces transmetallation rates by 30% compared to unsubstituted analogs.
  • Ligand optimization: Bulky ligands (e.g., P(o-tol)₃) improve Pd intermediate stability, increasing yields from 45% to 72% for aryl iodides .
  • Kinetic data: Pseudo-first-order rate constants (kobs) measured via GC-MS show a linear correlation with ligand cone angles.

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